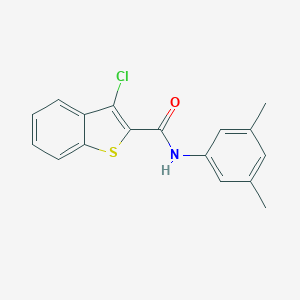
7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and thiolation reactions to introduce the hexadecyl and hexylsulfanyl groups, respectively. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the hexylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfur atom, potentially converting the compound into different derivatives with altered biological activities.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Reduced purine derivatives: from reduction.
Substituted purine derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hexadecyl and hexylsulfanyl groups may enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The purine ring can mimic natural purine substrates, potentially inhibiting or modulating the activity of enzymes involved in purine metabolism.
Comparison with Similar Compounds
- 7-Hexadecyl-8-isopropylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexadecyl-8-octylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexadecyl-8-phenethylsulfanyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: The uniqueness of 7-hexadecyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The hexylsulfanyl group, in particular, may impart unique reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
7-hexadecyl-8-hexylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N4O2S/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-22-32-24-25(31(3)27(34)30-26(24)33)29-28(32)35-23-21-9-7-5-2/h4-23H2,1-3H3,(H,30,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLLXNBRPZKSBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)
![4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)


![2-(2,4-Dinitroanilino)-5-[2-(2,4-dinitroanilino)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione](/img/structure/B403500.png)

![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B403523.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)
![4-(2,3-dichlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403527.png)
